

Physical and chemical properties of Methyl 2-amino-5-cyanobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-amino-5-cyanobenzoate

Cat. No.: B189269

[Get Quote](#)

An In-depth Technical Guide to Methyl 2-amino-5-cyanobenzoate

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Methyl 2-amino-5-cyanobenzoate**, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and visualizations to support its application in research and synthesis.

Introduction

Methyl 2-amino-5-cyanobenzoate (CAS No. 159847-81-1) is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of bioactive molecules.^[1] Its unique structure, featuring an amino group, a cyano group, and a methyl ester on a benzene ring, makes it a valuable building block in medicinal chemistry and agrochemical development.^{[1][2]} This compound is particularly noted for its role in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals for pest control and plant growth regulation.^[1] Its stability and reactivity are key attributes for innovation in chemical synthesis.^[1]

Physical and Chemical Properties

Methyl 2-amino-5-cyanobenzoate is a pale yellow crystalline powder at room temperature.^[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[1][3][4]
Molecular Weight	176.17 g/mol	[1][4][5]
CAS Number	159847-81-1	[1][3][4]
Appearance	Pale yellow crystalline powder	[1]
Melting Point	120-126 °C	[1]
Boiling Point	334.08 °C at 760 mmHg	[3]
Density	1.262 g/cm ³	[3]
Flash Point	155.846 °C	[3]
IUPAC Name	methyl 2-amino-5-cyanobenzoate	[4]
InChI Key	XVICOGIQWUAIAV-UHFFFAOYSA-N	[4][6]
SMILES	COC(=O)C1=C(C=CC(=C1)C#N)N	[4]
Purity	≥ 97% (HPLC)	[1]
Storage	Store at 0-8 °C in a dark place under an inert atmosphere.	[1][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **Methyl 2-amino-5-cyanobenzoate**. While a complete set of experimental spectra is not publicly available, typical data from NMR and Mass Spectrometry are referenced in chemical databases.

Spectroscopy	Data
¹³ C NMR	Data available on PubChem.[4]
Mass Spectrometry (GC-MS)	Data available on PubChem.[4]

For reference, the related compound **Methyl 2-amino-5-bromobenzoate** shows characteristic ¹H NMR signals for the methyl ester protons (~3.86 ppm), aromatic protons (6.64-7.78 ppm), and amine protons (~5.61 ppm).[7] The carbonyl carbon in the ¹³C NMR spectrum appears around 168.1 ppm, and the methyl carbon is observed at approximately 51.8 ppm.[7] Similar shifts would be expected for **Methyl 2-amino-5-cyanobenzoate**, with adjustments due to the electronic effects of the cyano group.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of **Methyl 2-amino-5-cyanobenzoate**, based on methods for structurally related compounds.

Synthesis Workflow

A common synthetic route to **Methyl 2-amino-5-cyanobenzoate** involves a multi-step process starting from a substituted aminobenzoic acid. The workflow typically includes bromination, esterification, and cyanation.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for a related aminocyanobenzoate.

Detailed Protocol (adapted from related syntheses):

- **Bromination of the Starting Material:** A solution of a suitable starting material, such as methyl 2-amino-3-methylbenzoate, is treated with hydrogen bromide.[8] Subsequently, hydrogen peroxide is added dropwise at a controlled temperature.[8] The reaction progress is monitored, and upon completion, the intermediate (e.g., Methyl 2-amino-5-bromo-3-methylbenzoate) is isolated.[8]
- **Cyanation of the Brominated Intermediate:** The brominated compound is reacted with a cyanide source, such as copper(I) cyanide, in a high-boiling solvent like N-methyl-2-

pyrrolidinone (NMP).^[8] The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide with a cyanide group.^{[1][8]}

- Safety Note: Cyanation reactions involve highly toxic cyanide compounds and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.^[9] A cyanide antidote kit should be readily available.^[9]
- Workup and Purification: After the reaction is complete, the mixture is cooled, and water is added to precipitate the product.^[8] The solid is collected by filtration and washed with aqueous ammonia and water to remove residual copper salts.^[8] Further purification can be achieved by recrystallization from a suitable solvent.

Analytical Workflow

The identity and purity of the synthesized **Methyl 2-amino-5-cyanobenzoate** are confirmed through a standard analytical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for purification and analysis of the final product.

Detailed Protocols:

- Thin Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for a preliminary assessment of product purity.[10] A suitable mobile phase (e.g., a mixture of

ethyl acetate and hexane) is used to develop the plate, which is then visualized under UV light.[10]

- High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the purity of the final compound.[1] A reversed-phase C18 column is typically used with a suitable mobile phase, such as a gradient of acetonitrile and water.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are essential for unambiguous structure elucidation.
 - Sample Preparation: 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard.[7]
 - Data Acquisition: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).[7][10] Standard pulse programs are used for both ^1H and ^{13}C data acquisition.[7]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups. The spectrum is expected to show distinct absorption bands for the N-H stretches of the amino group, the $\text{C}\equiv\text{N}$ stretch of the nitrile, and the $\text{C}=\text{O}$ stretch of the ester.
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.[10] Techniques such as electron ionization (EI) or electrospray ionization (ESI) can be employed.[10][11]

Applications in Research and Development

Methyl 2-amino-5-cyanobenzoate is a valuable precursor in several areas:

- Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1]
- Agrochemicals: The compound is utilized in the formulation of pesticides and plant growth regulators.[1][2]
- Biotechnology: It plays a role in the development of biosensors and other biotechnological applications.[1]

- Materials Science: It is used in the production of dyes and pigments.[\[2\]](#)

Conclusion

Methyl 2-amino-5-cyanobenzoate is a chemical intermediate with significant potential in pharmaceutical, agrochemical, and materials science research. This guide provides essential technical data and standardized protocols to aid scientists in its synthesis, characterization, and application. Adherence to proper experimental and safety procedures is paramount when handling this compound and its synthetic precursors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 5-amino-2-cyanobenzoate [myskinrecipes.com]
- 3. methyl 2-amino-5-cyanobenzoate | 159847-81-1 [chemnet.com]
- 4. Methyl 2-amino-5-cyanobenzoate | C9H8N2O2 | CID 10058039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-amino-5-cyanobenzoate | 159847-81-1 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 2-amino-5-cyanobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b189269#physical-and-chemical-properties-of-methyl-2-amino-5-cyanobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com